
2-Amino-3,5-dibromopyridin-4-ol
Overview
Description
2-Amino-3,5-dibromopyridin-4-ol is an organic compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms and an amino group on the pyridine ring. The molecular weight of this compound is 267.91 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C5H4Br2N2O . The InChI code for this compound is 1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) .Scientific Research Applications
Synthesis and Chemical Reactions
- Amination of Dibromopyridines : The amination of various dibromopyridines, including 2-Amino-3,5-dibromopyridin-4-ol, with potassium amide in liquid ammonia has been explored. These reactions typically yield diaminopyridines or mixtures of these compounds. The study aims to understand the influence of substituents on the reaction course of halogenopyridines (Streef & Hertog, 2010).
- Access to 2‐Aminopyridines : Research highlights the significance of 2-Aminopyridines as key structural cores in bioactive natural products and medicinally important compounds. Methods for their synthesis, involving reactions with dibromopyridine, are critical due to the scarcity of efficient methods for their preparation (Bolliger et al., 2011).
Biological and Pharmacological Relevance
- Structure-Activity Relationship in Prion Inhibition : 2-Aminopyridine-3,5-dicarbonitrile-based compounds, related to this compound, have been studied for their potential in prion replication inhibition. Compounds with improved bioactivity against infectious prion isoform have been identified, suggesting potential therapeutic applications (May et al., 2007).
- Neuroprotective Properties for Alzheimer's Disease : A study on 2-aminopyridine-3,5-dicarbonitriles, closely related to this compound, reveals their potential as multipotent drugs with cholinergic and neuroprotective properties. These compounds show modest inhibitory activity against key enzymes implicated in Alzheimer's disease, suggesting their utility in treating neurological disorders (Samadi et al., 2010).
Analytical Applications
- Fluorescent Sensor for Aluminum Ion Detection : A study describes the use of compounds related to this compound as fluorescent sensors for the selective recognition of aluminum ions. These sensors exhibit 'OFF-ON type' behavior in the presence of Al3+ ions, with potential applications in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018).
Properties
IUPAC Name |
2-amino-3,5-dibromo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHOGYOZNQHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


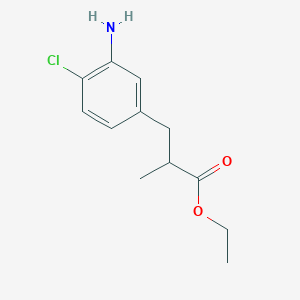
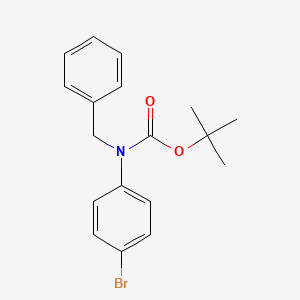
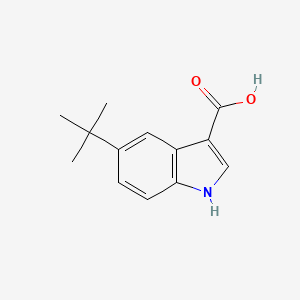


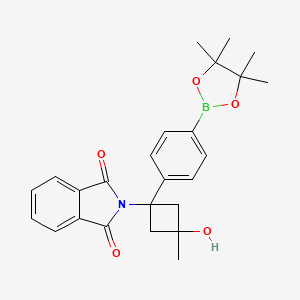
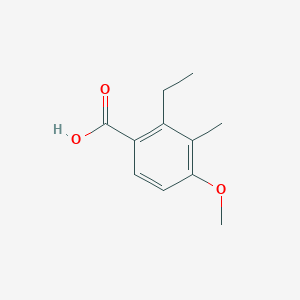
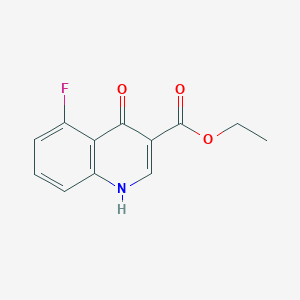

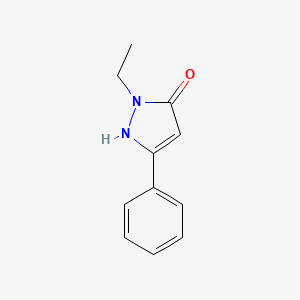
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
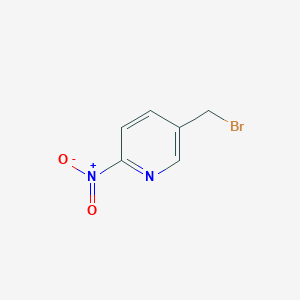

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
